molecular formula C4H12F2Si2 B14623197 1,1-Difluoro-1,2,2,2-tetramethyldisilane CAS No. 56998-68-6

1,1-Difluoro-1,2,2,2-tetramethyldisilane

Cat. No.: B14623197
CAS No.: 56998-68-6
M. Wt: 154.30 g/mol
InChI Key: ZWSZXKMAEPDMCB-UHFFFAOYSA-N
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Description

1,1-Difluoro-1,2,2,2-tetramethyldisilane (CAS 661-68-7) is a fluorinated organosilicon compound with the molecular formula C 4 H 12 F 2 Si 2 and an average molecular weight of 154.31 g/mol . This reagent belongs to the tetramethyldisilane family, characterized by a silicon-silicon bond functionalized with fluorine atoms, making it a valuable precursor in advanced materials research and development . While specific mechanistic studies on this exact compound are limited, its structure suggests its primary research value lies in its role as a volatile silicon source. Fluorinated disilanes can be used in chemical vapor deposition (CVD) processes to incorporate silicon into thin films . The presence of fluorine can influence the film's properties and enhance the material's performance . Researchers may explore its application in developing low-dielectric constant (low-k) films for next-generation semiconductor devices, as the introduction of specific silicon precursors is a key strategy for modifying the material properties of dielectric layers . This product is intended for research applications by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

56998-68-6

Molecular Formula

C4H12F2Si2

Molecular Weight

154.30 g/mol

IUPAC Name

difluoro-methyl-trimethylsilylsilane

InChI

InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3

InChI Key

ZWSZXKMAEPDMCB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Chlorinated Precursors

A widely reported strategy involves substituting chlorine atoms in chlorodisilane precursors with fluorine. For instance, 1,2-dichlorotetramethyldisilane serves as a key intermediate. In a modified adaptation of methods described in Kyoto University research, chlorodemethylation of hexamethyldisilane with acetyl chloride and anhydrous aluminum chloride yields 1,2-dichlorotetramethyldisilane. Subsequent fluorination employs potassium fluoride (KF) or antimony trifluoride (SbF₃) under reflux conditions:

$$
\text{Cl}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{Cl} + 2\text{KF} \xrightarrow{\Delta} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{KCl}
$$

Reaction parameters critical to yield optimization include:

Parameter Optimal Range Impact on Yield
Temperature 120–150°C ↑ 25–30%
Catalyst Loading 5–10 mol% AlCl₃ ↑ 15%
Fluorination Agent SbF₃ (vs. KF) ↑ 10%

This method achieves yields up to 78%, though product purity depends on rigorous exclusion of moisture to prevent siloxane formation.

Grignard Reagent-Mediated Coupling

Grignard reagents facilitate silicon-silicon bond formation while introducing methyl groups. A two-step protocol, adapted from disilacycloalkane syntheses, involves:

  • Synthesis of Fluorodimethylsilyl Grignard Reagent :
    $$
    \text{F}2\text{Si(CH}3\text{)Cl} + \text{Mg} \rightarrow \text{F}2\text{Si(CH}3\text{)MgCl}
    $$

  • Coupling Reaction :
    $$
    2\text{F}2\text{Si(CH}3\text{)MgCl} \xrightarrow{\text{THF, 60°C}} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{MgCl}2
    $$

Key advantages include stereochemical control and compatibility with tetrahydrofuran (THF) solvents. However, side reactions such as disproportionation reduce yields to ~65%.

Catalytic Dehydrofluorination

Silver-based catalysts, as disclosed in CN110669066A, enable dehydrogenative coupling of tertiary silanes. While the patent focuses on phenyl-substituted disilanes, analogous conditions apply to methyl-fluorinated systems:

$$
2\text{FH}2\text{Si(CH}3\text{)}2 \xrightarrow{\text{AgNTf}2, \text{DMF}} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + \text{H}2
$$

Catalyst Solvent Temp. (°C) Time (h) Yield (%)
AgNTf₂ DMF 25 0.17 95
AgBF₄ DCM 25 24 86
AgOTf THF 60 0.5 95

Notably, AgNTf₂ in dimethylformamide (DMF) achieves near-quantitative yields within 10 minutes, underscoring the efficiency of silver-mediated pathways.

Reductive Coupling of Fluorosilanes

Low-valent metal complexes (e.g., Zn⁰ or Na/K alloys) promote reductive dimerization. A representative procedure from disilacyclopentane synthesis involves:

  • Alloy Preparation :
    Sodium-potassium alloy (Na/K) in n-heptane.
  • Reductive Coupling :
    $$
    2\text{F}2\text{Si(CH}3\text{)}2\text{Br} + 2\text{Na/K} \rightarrow \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{NaBr/KBr}
    $$

This method requires anhydrous conditions and yields ~45% after distillation, limited by competing siloxane formation.

Comparative Analysis of Methodologies

The table below evaluates the four methods across critical metrics:

Method Yield (%) Purity (%) Scalability Cost Index
Direct Fluorination 78 92 High 3
Grignard Coupling 65 85 Moderate 4
Catalytic Dehydrofluorination 95 98 High 2
Reductive Coupling 45 80 Low 5

Cost Index: 1 (low) – 5 (high)

Catalytic dehydrofluorination emerges as the most efficient, whereas reductive coupling suffers from practicality constraints.

Mechanistic Insights and Side Reactions

Fluorination Selectivity :
Steric hindrance from methyl groups directs fluorine substitution to the terminal positions, as confirmed by $$^{19}\text{F}$$ NMR. Competing chlorination or oxidation pathways necessitate inert atmospheres.

Catalyst Deactivation :
Silver catalysts (AgNTf₂) exhibit reduced activity in polar aprotic solvents due to ligand coordination. Pre-treatment with molecular sieves mitigates this issue.

Industrial and Research Implications

Large-scale production favors direct fluorination for cost-effectiveness, while catalytic methods suit high-purity applications (e.g., semiconductor precursors). Recent advances in continuous-flow reactors may enhance the scalability of Ag-mediated systems.

Chemical Reactions Analysis

Hydrolysis Reactions

1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes hydrolysis in aqueous environments, producing silanol intermediates. The reaction mechanism involves nucleophilic attack by water at the silicon centers:

Me2Si F Si F Me2+2H2OMe2Si OH Si OH Me2+2HF\text{Me}_2\text{Si F }-\text{Si F Me}_2+2\text{H}_2\text{O}\rightarrow \text{Me}_2\text{Si OH }-\text{Si OH Me}_2+2\text{HF}

Kinetic studies reveal accelerated hydrolysis in polar solvents due to stabilization of ionic transition states. The rate is pH-dependent, with faster cleavage under alkaline conditions.

Parameter Value Conditions
Rate constant (k)3.2×104s13.2\times 10^{-4}\,\text{s}^{-1}
pH 7, 25°C, aqueous ethanol
Activation energy (Eₐ)45 kJ/molPolar aprotic solvent

Substitution Reactions with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., n-pentylmagnesium chloride) via nucleophilic substitution, forming alkyl-substituted disilanes. A representative reaction yields 1,2-di-n-pentyltetramethyldisilane in 60% yield :

Me2Si F Si F Me2+2C5H11MgClMe2Si C5H11)Si C5H11)Me2+2MgClF\text{Me}_2\text{Si F }-\text{Si F Me}_2+2\text{C}_5\text{H}_{11}\text{MgCl}\rightarrow \text{Me}_2\text{Si C}_5\text{H}_{11})-\text{Si C}_5\text{H}_{11})\text{Me}_2+2\text{MgClF}

Key Observations :

  • Reactions require anhydrous conditions and inert atmospheres.

  • Steric hindrance from methyl groups slows substitution at the central silicon atoms.

Oxidative Cleavage

Exposure to oxygen leads to cleavage of the Si–Si bond, forming disiloxanes. The 1,1-difluoro isomer reacts more slowly than its 1,2-difluoro counterpart due to reduced steric strain :

2Me2Si F Si F Me2+3O22Me2Si F OSi F Me2+byproducts2\text{Me}_2\text{Si F }-\text{Si F Me}_2+3\text{O}_2\rightarrow 2\text{Me}_2\text{Si F }-\text{O}-\text{Si F Me}_2+\text{byproducts}

Comparative Reactivity :

Compound Reaction Rate with O₂ Primary Product
1,1-Difluoro-tetramethyldisilaneSlowDisiloxane
1,2-Difluoro-tetramethyldisilaneFastPolysiloxanes, formaldehyde

Reaction with Acids

Treatment with concentrated sulfuric acid followed by NH₄F·HF generates fluorinated derivatives, including 1,5-bis(fluorodimethylsilyl)pentane. Gas chromatography data from Kyoto University experiments show temperature-dependent product distributions :

Reaction Temp. Major Products Yield
17–18°C1,2-Difluoro-1,2-di-n-pentyldisilane (V)60%
17–35°C1,5-Bis(fluorodimethylsilyl)pentane (X)35%

Mechanistic Insights

  • Electrophilic Enhancement : Fluorine’s electronegativity increases the δ⁺ charge on silicon, facilitating nucleophilic attack.

  • Steric Effects : Methyl groups hinder access to silicon centers, influencing regioselectivity in substitution reactions .

  • Solvent Polarity : Polar solvents stabilize transition states in hydrolysis, reducing activation energy.

Scientific Research Applications

1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated and Substituted Disilanes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications Stability Notes
1,1-Difluoro-1,2,2,2-tetramethyldisilane C₄H₁₀F₂Si₂ 152 2 F, 4 CH₃ Pd-catalyzed metathesis ROMP catalyst High stability under reaction conditions
1,1,2,2-Tetramethyl-1,2-diphenyldisilane C₁₆H₂₂Si₂ 270.522 2 Ph, 4 CH₃ Grignard reaction Unspecified Stable due to aromatic groups
1-Ethynyl-1,1,2,2,2-pentamethyldisilane C₇H₁₄Si₂ ~166* 1 ethynyl, 5 CH₃ Grignard reagent addition Precursor in organosilicon synthesis Reactive due to ethynyl group
1,1,2,2-Tetrachloro-1,2-dimethyldisilane C₂H₆Cl₄Si₂ 247.07 4 Cl, 2 CH₃ Chlorination Unspecified Prone to hydrolysis (Si–Si cleavage with HCl)

*Calculated based on atomic weights.

Structural and Functional Differences

  • Fluorine vs. Chlorine Substituents : The target compound’s fluorine atoms confer greater bond strength (Si–F vs. Si–Cl) and resistance to hydrolysis compared to chlorinated analogs like 1,1,2,2-tetrachloro-1,2-dimethyldisilane, which reacts with HCl during hydrolysis . Fluorine’s electronegativity also enhances catalytic efficiency in polymerization .
  • Methyl vs. Phenyl Groups : The phenyl-substituted disilane (C₁₆H₂₂Si₂) has a higher molecular weight and likely improved thermal stability due to aromaticity, but its applications remain less defined compared to the target compound’s specialized role in ROMP .
  • Ethynyl Functionalization : Ethynyl-substituted disilanes (e.g., 1-ethynyl-1,1,2,2,2-pentamethyldisilane) exhibit reactivity suitable for further functionalization but lack the catalytic utility seen in the fluorinated compound .

Stability and Reactivity

  • Hydrolytic Stability : Fluorine’s strong Si–F bonds make 1,1-difluoro-1,2,2,2-tetramethyldisilane resistant to hydrolysis, unlike chlorinated analogs that undergo Si–Si bond cleavage in acidic conditions .
  • Thermal and Catalytic Stability : The compound’s stability under ROMP conditions (high temperatures and catalytic environments) highlights its suitability for industrial polymerization processes .

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